4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is a versatile compound that features a cyclohexane ring substituted with an oxadiazole moiety. This compound is part of the broader class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach involves the reaction of chloroximes with nitriles in a basic medium to generate the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxadiazole synthesis can be applied. These methods often involve scalable reactions with high yields and purity, utilizing readily available starting materials and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and cyclohexane derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects in cancer cells . Additionally, the compound can modulate signaling pathways like NF-kB, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2 |
InChI Key |
KDCVAJDCQDCSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC=NO2)N |
Origin of Product |
United States |
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